
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione, also known as DBMPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. DBMPS is a purine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Mechanism of Action
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione acts as an antagonist of P2X receptors, which are ionotropic receptors that are activated by ATP. By blocking P2X receptors, this compound inhibits the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic properties. This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, leading to its anti-cancer effects. This compound has also been shown to have analgesic properties by inhibiting the release of pain mediators.
Advantages and Limitations for Lab Experiments
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for P2X receptors. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for 1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione research, including the development of more potent and selective P2X receptor antagonists, the investigation of the role of P2X receptors in various diseases, and the development of new therapeutic agents based on this compound. Additionally, further studies are needed to understand the potential toxicity of this compound and its effects on different cell types.
Synthesis Methods
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione can be synthesized using different methods, including the reaction of 8-bromomethyl-3-methyl-1,7-diphenylxanthine with potassium thioacetate in the presence of potassium carbonate. The resulting product is then treated with sodium hydride to obtain this compound. Another method involves the reaction of 8-bromomethyl-3-methyl-1,7-diphenylxanthine with sodium thiomethoxide in the presence of sodium hydride, followed by treatment with acetic anhydride to obtain this compound.
Scientific Research Applications
1,7-Dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. In biology, this compound has been used as a tool to study the role of purinergic receptors in cellular signaling pathways. In chemistry, this compound has been used as a ligand in coordination chemistry.
properties
CAS RN |
327168-29-6 |
|---|---|
Molecular Formula |
C23H24N4O2S |
Molecular Weight |
420.53 |
IUPAC Name |
1,7-dibenzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C23H24N4O2S/c1-16(2)30-22-24-20-19(26(22)14-17-10-6-4-7-11-17)21(28)27(23(29)25(20)3)15-18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
MXVOGKPBWNHTSO-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)
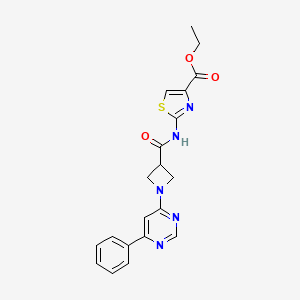


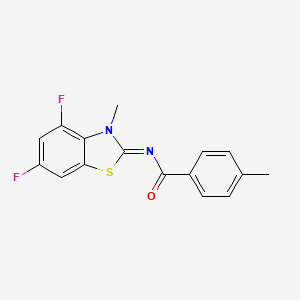
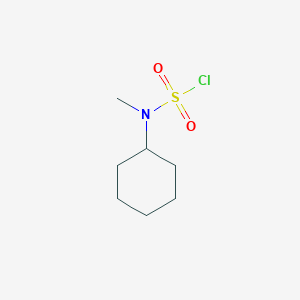
![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)
![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)
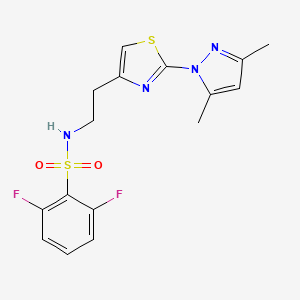
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)
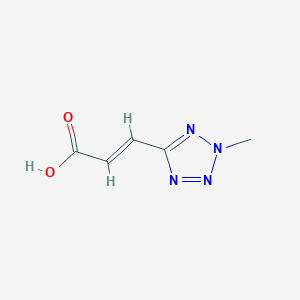
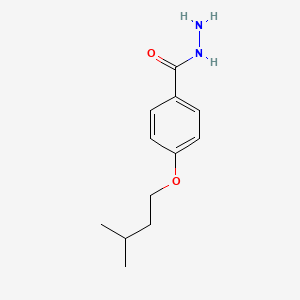
![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)
![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)